molecular formula C10H13NO B1428745 4-(3-Methyloxetan-3-yl)aniline CAS No. 1225380-12-0

4-(3-Methyloxetan-3-yl)aniline

Cat. No. B1428745
M. Wt: 163.22 g/mol
InChI Key: VLCQTNSZCIBOTL-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-yl)aniline, also known as 4-MMA, is an organic compound with a wide range of applications in the field of scientific research. It is an aniline derivative with a methyloxetane group, and is used as a reactant in organic synthesis and as an intermediate in the preparation of a variety of compounds. 4-MMA is a versatile compound that has been used in a number of scientific applications, including drug design, chemical synthesis, and biochemistry.

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Synthesis of Polymers: Leyla Shahhosseini et al. (2016) synthesized a novel monomer, closely related to 4-(3-Methyloxetan-3-yl)aniline, which was used for electrochemical synthesis of polymers. These polymers showed potential as counter electrodes in dye-sensitized solar cells, exhibiting a 21% greater energy conversion efficiency than platinum counter electrodes (Shahhosseini et al., 2016).

Material Science and Nanotechnology

  • Synthesis of Electrochromic Materials: Shuai Li et al. (2017) developed novel electrochromic materials using derivatives of aniline, akin to 4-(3-Methyloxetan-3-yl)aniline. These materials demonstrated high optical contrasts and fast switching speeds, making them suitable for near-infrared electrochromic applications (Li et al., 2017).
  • Electroluminescence Application: Dileep A. K. Vezzu et al. (2010) investigated bis-cyclometalated platinum complexes, including derivatives of aniline, for electroluminescence applications. These complexes showed potential for use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Organic Chemistry

  • Synthesis and Structural Analysis: Qing-mei Wu et al. (2021) conducted a detailed study on the synthesis and structural properties of compounds related to 4-(3-Methyloxetan-3-yl)aniline. Their work provided insights into the molecular structure and vibrational properties of these compounds (Wu et al., 2021).

Catalysis and Chemical Reactions

  • Hydroaminomethylation of Aromatic Amines: Zhiwen Zheng et al. (2019) developed a catalytic system for the synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. This process demonstrated high efficiency and yield, showing the versatility of aniline derivatives in organic synthesis (Zheng et al., 2019).

Environmental Science

  • Aniline Degradation: Z. Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, highlighting the environmental significance of aniline compounds in bioremediation and wastewater treatment (Liu et al., 2002).

Corrosion Science

  • Corrosion Inhibition: D. Daoud et al. (2014) synthesized a Schiff base derived from aniline, which showed effective corrosion inhibition on mild steel in acidic environments. This application underscores the potential of aniline derivatives in protecting metal surfaces (Daoud et al., 2014).

properties

IUPAC Name

4-(3-methyloxetan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCQTNSZCIBOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyloxetan-3-yl)aniline

Synthesis routes and methods

Procedure details

To a refluxing solution of 3-(2-bromo-4-nitrophenyl)-3-methyloxetane (68 mg, 0.2499 mmol) in ethanol (5 mL) was added ammonium formate (68 mg, 1.078 mmol) followed by the addition of Pd/C (32 mg, 0.3007 mmol). The reaction mixture was refluxed for an additional 5 minutes, cooled to room temperature and filtered through a plug of celite. The solvent was evaporated to get 4-(3-methyloxetan-3-yl)aniline. 1H NMR (400 MHz, DMSO-d6) δ 6.93-6.90 (m, 2H), 6.56 (d, J=8.5 Hz, 2H), 4.70 (d, J=5.4 Hz, 2H), 4.45 (d, J=5.6 Hz, 2H), 1.55 (s, 3H).
Name
3-(2-bromo-4-nitrophenyl)-3-methyloxetane
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyloxetan-3-yl)aniline
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4-(3-Methyloxetan-3-yl)aniline
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4-(3-Methyloxetan-3-yl)aniline
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4-(3-Methyloxetan-3-yl)aniline
Reactant of Route 6
4-(3-Methyloxetan-3-yl)aniline

Citations

For This Compound
1
Citations
TPC Rooney, GG Aldred, HK Boffey… - Journal of Medicinal …, 2022 - ACS Publications
Owing to their central role in regulating cell signaling pathways, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are attractive therapeutic targets in diseases such as cancer, …
Number of citations: 5 pubs.acs.org

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